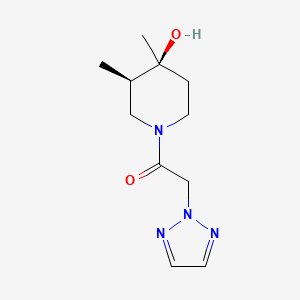

![molecular formula C18H14ClNO2 B5553741 2-[(4-氯苄)氧基]-1-萘甲醛肟](/img/structure/B5553741.png)

2-[(4-氯苄)氧基]-1-萘甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthaldehyde oxime derivatives involves innovative methodologies that contribute significantly to the field. A notable method includes the one-pot o- and peri-oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime leading to isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine, indicating a versatile approach to synthesizing naphthaldehyde oxime derivatives (Supsana, Tsoungas, & Varvounis, 2000). Additionally, the efficient synthesis and transformation of these derivatives to oxime upon grinding with hydroxylamine hydrochloride under solvent-free conditions demonstrate a simple and effective method for producing oxime derivatives (Yadav et al., 2017).

Molecular Structure Analysis

The molecular structure of naphthaldehyde oxime and its derivatives is elucidated through various analytical techniques. The crystal structure of E-2-naphthaldehyde oxime reveals significant intermolecular interactions affecting molecular packing, highlighting the importance of hydrogen bonding in structuring (Lasri et al., 2020).

Chemical Reactions and Properties

Naphthaldehyde oxime derivatives undergo intriguing chemical reactions, including intramolecular cyclization and electrophilic cyclization, mediated by organo-selenium reagents, demonstrating the compounds' reactivity and potential for creating complex molecular structures (Miao & Huang, 2009).

Physical Properties Analysis

The synthesis and characterization of naphthaldehyde oxime derivatives provide insight into their physical properties. The study on E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime, for example, highlights their significant yields, spectroscopic properties, and antimicrobial activities, suggesting a wide range of physical properties that could be harnessed for various applications (Lasri et al., 2020).

科学研究应用

新颖的合成途径

研究人员开发了创新合成路线,利用了 2-[(4-氯苄)氧基]-1-萘甲醛肟等化合物。例如,从 2-(烯基氧基)萘-1-甲醛肟合成萘并吡喃异噁唑和萘并吡喃异噁唑啉展示了这些化合物在生成新杂环结构方面的多功能性 (Liaskopoulos 等,2008)。类似地,从 2-羟基-1-萘甲醛肟中一步合成异构的萘[1,2-d]异噁唑 2-氧化物和萘[1,8-de][1,2]恶嗪环系统展示了该化合物进行复杂转化的能力 (Supsana 等,2000)。

化学传感应用

该化合物已被探索其在化学传感应用中的潜力,特别是用于检测水性介质中的氰化物。在氰化物阴离子存在下观察到的增强荧光强度和红移突出了该化合物的选择性传感能力 (Wang 等,2015)。

抗菌活性

2-((1-取代-1H-1,2,3-三唑-4-基)-1-萘甲醛及其肟衍生物的合成揭示了这些化合物的抗菌潜力。值得注意的是,某些衍生物对各种细菌菌株表现出广谱活性,表明它们在药学中的相关性 (Yadav 等,2017)。

生物正交开启探针

将 4-肟-1,8-萘酰亚胺开发为用于荧光蛋白标记的生物正交开启探针,例证了萘甲醛肟衍生物在生物化学中的创新应用。该方法能够原位对蛋白质进行荧光标记,展示了该化合物在生物学研究中的效用 (Tian 等,2019)。

属性

IUPAC Name |

(NE)-N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-15-8-5-13(6-9-15)12-22-18-10-7-14-3-1-2-4-16(14)17(18)11-20-21/h1-11,21H,12H2/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWSIAGOPABWSX-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/O)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)